Cas no 84483-32-9 (BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)-)
BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)- Chemical and Physical Properties
Names and Identifiers
-
- BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)-
- VGEZIAVMSVSWBJ-UHFFFAOYSA-N
- 2,5-Dibromo-4-(trifluoromethoxy)aniline
- SCHEMBL2650312
- AKOS027374791
- 84483-32-9
- MFCD28785127
- JS-5278
-
- Inchi: 1S/C7H4Br2F3NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2
- InChI Key: VGEZIAVMSVSWBJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1OC(F)(F)F)Br)N
Computed Properties
- Exact Mass: 334.85912Da
- Monoisotopic Mass: 332.86117Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.3Ų
BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016839-250mg |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013016839-500mg |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 97% | 500mg |
$847.60 | 2023-08-31 | |
| Alichem | A013016839-1g |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| Apollo Scientific | PC303351-1g |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 98% | 1g |
£171.00 | 2023-09-02 | |
| Apollo Scientific | PC303351-5g |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 98% | 5g |
£597.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594341-1g |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 98% | 1g |
¥2793.00 | 2024-07-28 | |
| abcr | AB530556-1g |
2,5-Dibromo-4-(trifluoromethoxy)aniline; . |
84483-32-9 | 1g |
€343.70 | 2025-04-16 | ||
| abcr | AB530556-5g |
2,5-Dibromo-4-(trifluoromethoxy)aniline; . |
84483-32-9 | 5g |
€1100.40 | 2025-04-16 | ||
| Ambeed | A474405-250mg |
2,5-Dibromo-4-(trifluoromethoxy)aniline |
84483-32-9 | 95% | 250mg |
$252.0 | 2025-04-16 |
BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)- Suppliers
BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)-
Introduction to BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) and Its Significance in Modern Chemical Research
BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) (CAS No. 84483-32-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural motifs including bromine and trifluoromethoxy substituents, exhibits intriguing chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple halogen atoms enhances its reactivity, making it a versatile building block for further functionalization. In recent years, the exploration of halogenated aromatic compounds has surged due to their potential applications in drug development and advanced material design.
The bromine atoms at the 2 and 5 positions, along with the trifluoromethoxy group at the 4 position, contribute to the compound's distinct electronic and steric properties. These features are particularly useful in medicinal chemistry, where precise control over molecular architecture is crucial for optimizing biological activity. The trifluoromethoxy group, in particular, is known for its ability to modulate lipophilicity and metabolic stability, which are critical factors in drug design. Researchers have leveraged these attributes to develop novel compounds with enhanced pharmacokinetic profiles.
Recent studies have highlighted the role of BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, its derivatives have been explored as potential antiviral and anticancer agents. The bromine substituents facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. These reactions allow for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening.
The trifluoromethoxy group not only influences the compound's reactivity but also its interaction with biological targets. Studies have demonstrated that trifluoromethylated compounds often exhibit improved binding affinity and selectivity due to their altered electronic properties. This has led to increased interest in developing new therapeutic agents based on halogenated aromatic cores. The synthesis of BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) exemplifies the growing trend toward using halogenated intermediates to create structurally diverse and pharmacologically active molecules.
In materials science, this compound has also shown promise as a precursor for advanced polymers and coatings. The halogen atoms enhance thermal stability and flame retardancy, making it suitable for applications in high-performance materials. Researchers are investigating its potential use in developing next-generation electronic materials where precise control over molecular structure is essential for optimal performance.
The chemical reactivity of BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) makes it a valuable tool for synthetic chemists seeking to explore new synthetic pathways. Its ability to undergo various transformations allows for the efficient construction of complex molecules with tailored properties. This versatility has been exploited in both academic research and industrial applications, underscoring its importance as a chemical intermediate.
As our understanding of molecular interactions continues to evolve, compounds like BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) will play an increasingly critical role in drug discovery and material innovation. The combination of structural features such as bromine and trifluoromethoxy substituents offers a rich palette for chemical manipulation, enabling the development of novel compounds with enhanced functionality. Future research will likely focus on expanding the synthetic utility of this compound and exploring its applications in emerging fields such as nanotechnology and biomedicine.
The growing interest in halogenated aromatic compounds underscores their significance in modern chemical research. The unique properties of BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY) highlight its potential as a cornerstone molecule in both pharmaceuticals and advanced materials. As scientists continue to uncover new synthetic strategies and applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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